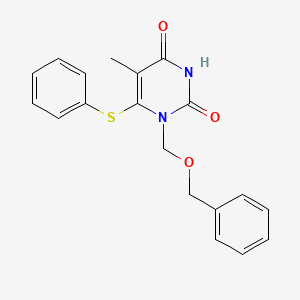![molecular formula C19H20S2 B12793600 1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene CAS No. 69190-57-4](/img/structure/B12793600.png)
1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene is an organic compound characterized by the presence of a cyclohexylidene group linked to a methylene bridge, which is further connected to two benzene rings via disulfide bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene typically involves the reaction of cyclohexylidene methylene with a disulfide compound in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene involves its interaction with specific molecular targets. The disulfide bonds can undergo redox reactions, influencing various biochemical pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its activity.
Comparación Con Compuestos Similares
- 1,1’-(Disulfanediyldi-4,1-phenylene)diethanone
- 1,1’-[(Methoxymethylene)disulfanediyl]dibenzene
- 1,1’-(Disulfanediyldi-1,1-butanediyl)dibenzene
Comparison: 1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene is unique due to its cyclohexylidene group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds that may have different substituents or structural configurations, leading to variations in reactivity and applications.
Propiedades
Número CAS |
69190-57-4 |
|---|---|
Fórmula molecular |
C19H20S2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
[cyclohexylidene(phenylsulfanyl)methyl]sulfanylbenzene |
InChI |
InChI=1S/C19H20S2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h2-3,6-9,12-15H,1,4-5,10-11H2 |
Clave InChI |
JEIDNEPIFWHBMG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(SC2=CC=CC=C2)SC3=CC=CC=C3)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


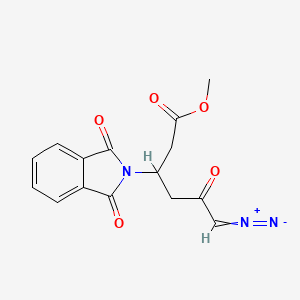

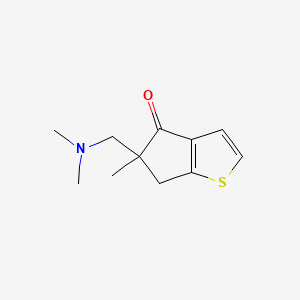
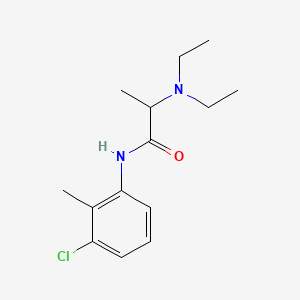



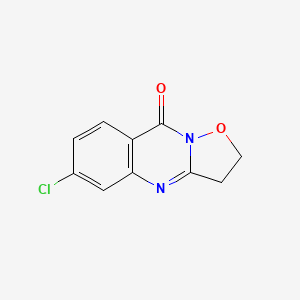
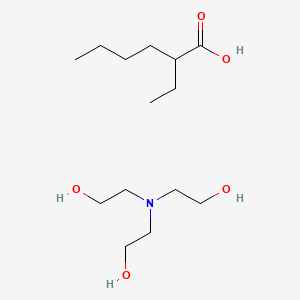


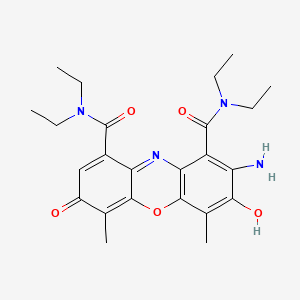
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
